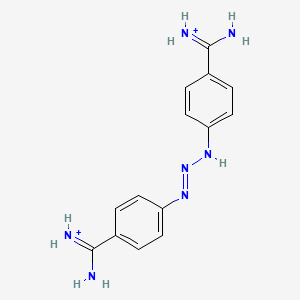

Diminazene(2+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diminazene(2+) is a carboxamidinium ion resulting from the protonation of both of the amidino groups of diminazene. The major species at pH 7.3. It has a role as an antiparasitic agent and a trypanocidal drug. It is a conjugate acid of a diminazene.

Analyse Chemischer Reaktionen

Oxidation Reactions

Diminazene(2+) reacts with strong oxidizing agents, leading to degradation or transformation into oxidized derivatives. While specific products are not fully characterized, reactivity studies indicate:

-

Reagents : Hydrogen peroxide, ozone, or other strong oxidizers .

-

Conditions : Elevated temperatures or catalytic environments .

Key Evidence :

-

Stability assessments confirm incompatibility with oxidizing agents, necessitating storage under inert atmospheres .

-

Structural analogs (e.g., aromatic diamidines) undergo oxidation to form nitro or carbonyl derivatives, suggesting similar pathways for diminazene(2+) .

Reduction Reactions

The amidine and triazene groups in diminazene(2+) participate in reduction reactions:

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation .

-

Products : Primary amines or substituted triazene intermediates .

Experimental Insights :

Substitution Reactions

Diminazene(2+) undergoes nucleophilic substitution, particularly at the amidine and triazene sites:

Example Reaction Pathway :

Diminazene 2 R OH→Alkoxy amidine derivatives+H2O

Salt Formation and Stability

Diminazene(2+) forms stable salts with counterions like acetate or acetylglycinate:

| Property | Details |

|---|---|

| Common Salts | Diminazene aceturate (CAS 908-54-3) |

| Solubility | 100 mM in water; slight solubility in DMSO and methanol |

| Stability | Stable under inert conditions; decomposes at >200°C |

Synthesis Protocol :

-

Diazotization of p-aminobenzidine hydrochloride.

Hydrolysis Pathways

The amidine groups in diminazene(2+) are susceptible to hydrolysis under acidic or alkaline conditions:

Kinetic Data :

Interaction with Biological Targets

While not a classical chemical reaction, diminazene(2+) interacts with biomolecules via:

-

DNA Binding : Inhibits protozoal DNA replication through intercalation .

-

ACE2 Activation : Stabilizes angiotensin-converting enzyme 2 (ACE2) via triazene-mediated interactions .

Thermal Decomposition

At elevated temperatures (>200°C), diminazene(2+) decomposes into aromatic amines and nitrogen gas :

C14H15N7ΔBenzene derivatives+N2↑

Eigenschaften

Molekularformel |

C14H17N7+2 |

|---|---|

Molekulargewicht |

283.33 g/mol |

IUPAC-Name |

[amino-[4-[[4-[amino(azaniumylidene)methyl]anilino]diazenyl]phenyl]methylidene]azanium |

InChI |

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)/p+2 |

InChI-Schlüssel |

XNYZHCFCZNMTFY-UHFFFAOYSA-P |

Kanonische SMILES |

C1=CC(=CC=C1C(=[NH2+])N)NN=NC2=CC=C(C=C2)C(=[NH2+])N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.